Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The methoxyphenyl group attached to the triazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This compound can also interfere with the synthesis of nucleic acids, leading to its antimicrobial and anticancer properties. The methoxyphenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar structure but lacks the triazole ring.
Methyl 2-(3-(4-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with a hydroxyl group instead of a methoxy group.
Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the methoxyphenyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The methoxy group enhances its solubility and bioavailability, while the triazole ring contributes to its bioactivity.
Biological Activity
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of 1,2,4-triazole derivatives. This class of compounds has been extensively studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of triazoles contribute significantly to their pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4O3. The compound features a methoxyphenyl group attached to a triazole ring, which is known to enhance its biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Weight | 250.26 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
CAS Number | Not specified |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components.
In a study evaluating the activity of various triazole derivatives against Mycobacterium tuberculosis, compounds with a similar triazole moiety demonstrated minimum inhibitory concentrations (MICs) ranging from 1.8 to 6.9 μg/mL against resistant strains . This suggests that this compound might also possess similar efficacy.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. A recent study highlighted the ability of certain triazole compounds to induce apoptosis in cancer cells by modulating key signaling pathways . The presence of the methoxy group is believed to enhance lipophilicity and improve cell membrane penetration, thereby increasing cytotoxicity against cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- DprE1 Inhibition : Similar triazole compounds have been shown to inhibit DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway . This inhibition leads to bacterial death and could be a potential target for tuberculosis treatment.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Study on Antimycobacterial Activity : A series of triazole-benzoxazole hybrids were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The study reported MIC values indicating strong activity against resistant strains .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on mouse fibroblast cell lines (3T3). Compounds showed concentration-dependent cytotoxic effects at higher concentrations (≥50 μg/mL), emphasizing the need for careful dose optimization in therapeutic applications .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-5-3-9(4-6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
AERPMVATOOZIQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
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